N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine
Description
Properties
CAS No. |
136978-96-6 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.50 g/mol |
IUPAC Name |
N-[2-bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2 |
InChI Key |
UXUYADQBOMGCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS) in Acetonitrile
A refluxed mixture of 1-(4-chlorophenyl)ethanone (6.00 g, 35.2 mmol), NBS (6.92 g, 38.7 mmol), and p-toluenesulfonic acid (10.46 g, 60.8 mmol) in acetonitrile (200 mL) under nitrogen achieves 93% yield after 2 hours. The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromination. Workup involves dichloromethane extraction and silica gel chromatography.
Key Data Table: Bromination Methods Comparison
Phenyltrimethylammonium Tribromide (PTAB) in Tetrahydrofuran
PTAB (22.6 g, 60 mmol) in THF at 0°C brominates 1-(4-chlorophenyl)ethanone quantitatively within 80 minutes. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Oxone-Ammonium Bromide System
A green chemistry approach employs Oxone (1.35 g) and NH₄Br (0.215 g) in methanol under reflux, yielding 86% product. Mechanistic studies suggest bromide oxidation to Br⁺, facilitating electrophilic substitution.
Oximation of 2-Bromo-1-(4-chlorophenyl)ethanone
The α-bromo ketone undergoes condensation with hydroxylamine to form the target oxime. Two protocols dominate:
Hydroxylamine Hydrochloride in Pyridine
Adapting methodology from, 2-bromo-1-(4-chlorophenyl)ethanone (1.62 g, 6.18 mmol) and hydroxylamine hydrochloride (0.43 g, 6.18 mmol) in pyridine (50 mL) reflux for 1 hour, yielding 73% after aqueous workup. Pyridine acts as both solvent and base, neutralizing HCl and driving imine formation.
Solvent-Free Conditions with Acetic Acid Catalyst
A solvent-free approach mixes the ketone (10 mmol) and hydroxylamine (15 mmol) with acetic acid (0.5 mL) at 150°C for 40 minutes, achieving 89% conversion. This method reduces side reactions but requires strict temperature control to prevent decomposition.
Reaction Scheme:
$$
\text{2-Bromo-1-(4-chlorophenyl)ethanone} + \text{NH}_2\text{OH} \xrightarrow{\text{AcOH}} \text{this compound}
$$
Stereochemical and Purity Considerations
Z/E Isomerism in Oxime Formation
As observed in, α-halo oximes exhibit Z/E isomerism dependent on reaction conditions. Ethanol with sulfuric acid favors a 70:30 Z/E ratio, while pyridine promotes higher E-selectivity (85:15).
Purification and Characterization
Crude products are purified via silica gel chromatography (PE/DCM) or recrystallization from ethanol. NMR analysis (H,C) confirms structure:
- 1H NMR (CDCl₃): δ 7.90 (d, J=8.3 Hz, 2H, ArH), 7.64 (d, J=8.3 Hz, 2H, ArH), 4.48 (s, 2H, CH₂Br), 2.74 (q, J=7.6 Hz, 2H, CH₂CH₃).
- IR : ν 1634 cm⁻¹ (C=N), 3208 cm⁻¹ (N-OH).
Alternative Pathways and Byproduct Mitigation
Side Reactions
Competing pathways include:
Byproduct Minimization Strategies
- Stoichiometric Control : Limiting NH₂OH to 1.2 equivalents prevents over-oximation.
- Low-Temperature Workup : Quenching at 0°C reduces HBr elimination.
Industrial-Scale Adaptations
Continuous Flow Bromination
PTAB-mediated bromination in THF achieves 100% conversion under flow conditions (residence time: 20 minutes), enabling kilogram-scale production.
Catalytic Recycling
CuBr₂ in ethyl acetate allows catalyst recovery via hexane extraction, reducing metal waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted hydroxylamines, nitroso compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Research Implications
The target compound’s unique substitution pattern offers a balance of lipophilicity and reactivity, making it a candidate for further studies in medicinal chemistry (e.g., protease inhibition) or materials science. Comparative data underscore the need for targeted syntheses and bioassays to elucidate structure-activity relationships.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
